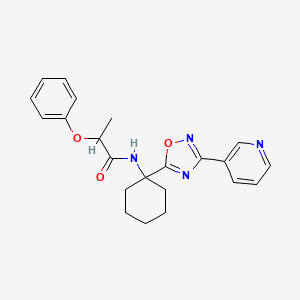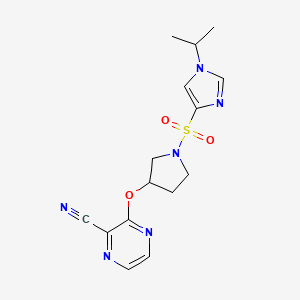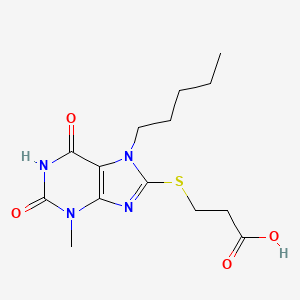![molecular formula C11H9ClN4O B2704926 7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1092278-67-5](/img/structure/B2704926.png)
7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. It is a part of the pyrazolo[4,3-d]pyrimidine family, which is composed of five-membered ring heterocyclic compounds. This compound has a unique structure and properties that make it an interesting target for further research.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One key area of research focuses on the synthesis of novel compounds derived from the pyrazolo[4,3-d]pyrimidine scaffold for evaluating their antimicrobial properties. For instance, Sirakanyan et al. (2021) synthesized new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines to study their antimicrobial activity, revealing that some synthesized compounds exhibit pronounced antimicrobial properties. The study highlighted the 3,5-dimethyl-1H-pyrazol-1-yl moiety's significant role in manifesting activity, offering insights into structure-activity relationships (Sirakanyan et al., 2021).
Heterocyclic Compound Synthesis
Another research focus is the development of methods for synthesizing heterocyclic compounds incorporating the pyrazolo[4,3-d]pyrimidine structure. Prajapati and Gohain (2006) reported the synthesis of various novel pyrano[2,3-d]pyrimidines and furopyrano[2,3-d]pyrimidines via a multicomponent domino reaction. This method highlights the compound's utility in constructing complex heterocyclic systems, emphasizing its versatility in organic synthesis (Prajapati & Gohain, 2006).
Anticancer Activity and Interactions with Plasma Proteins
Research also extends to the evaluation of pyrazolo[4,3-d]pyrimidine derivatives for anticancer activity and their interactions with plasma proteins. He et al. (2020) synthesized two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives and characterized their antibacterial activity. Additionally, the study explored these compounds' interactions with bovine serum albumin (BSA), providing valuable information on their potential therapeutic applications and pharmacokinetics (He et al., 2020).
Exploration of Chemical Reactions and Properties
Further research includes exploring the chemical reactions and properties of pyrazolo[4,3-d]pyrimidine derivatives. For example, studies have investigated the azide/tetrazole equilibrium in the series of furo- and thieno[2,3-e]tetrazolo[3,2-d]pyrimidine derivatives, providing insights into the compound's chemical behavior under various conditions (Sirakanyan et al., 2016).
Mechanism of Action
properties
IUPAC Name |
7-chloro-5-(furan-2-yl)-1,3-dimethylpyrazolo[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-6-8-9(16(2)15-6)10(12)14-11(13-8)7-4-3-5-17-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTBUNHZJJTAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=C(N=C2Cl)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2704843.png)




![7-Chlorobenzo[d][1,3]dioxol-5-amine](/img/structure/B2704852.png)

![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704855.png)


![2-(2-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2704858.png)
![(1R,5S)-8-(4-(methylthio)benzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2704862.png)

![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea](/img/structure/B2704866.png)